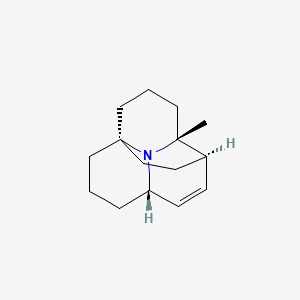
Porantherine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
波兰碱是剧毒木本灌木波兰珊瑚 (Poranther Corymbosa) 中的主要生物碱。其结构与石松碱类似,但并非该家族的成员。波兰碱以其复杂的结构而闻名,其结构中包含两个连接在同一个胺上的叔碳,使其成为一项重大的合成挑战。
准备方法
合成路线和反应条件: 波兰碱的全合成已通过多种方法实现。一种值得注意的方法涉及霍纳-沃兹沃思-埃蒙斯/氮杂迈克尔加成反应或从一个共同中间体进行的 2-甲氧基哌啶的非对映选择性亲核取代反应。 该合成策略的关键特征包括硅烯醇负离子不对称加成到亚磺酰胺、底物控制的还原、瓦克氧化和三氟乙酸促进的环化 .
工业生产方法: 波兰碱的工业生产方法尚未得到充分记录,这可能是由于其结构复杂以及合成相关挑战。大多数研究集中在实验室规模的合成,而不是大规模的工业生产。
化学反应分析
反应类型: 波兰碱会发生多种类型的化学反应,包括:
氧化: 波兰碱可以在特定条件下被氧化,尽管关于此反应的详细研究有限。
还原: 底物控制还原是波兰碱合成中的一个关键步骤。
取代: 非对映选择性亲核取代用于波兰碱的合成。
常用试剂和条件:
氧化: 瓦克氧化是在波兰碱合成中使用的值得注意的反应。
还原: 使用底物控制还原来实现所需的立体化学。
取代: 亲核取代反应使用 2-甲氧基哌啶进行。
主要产物: 这些反应形成的主要产物包括波兰碱本身及其各种立体异构体,例如 (+)-波兰碱和 (−)-6-差向异构波兰碱 .
科学研究应用
波兰碱有几个科学研究应用,包括:
化学: 波兰碱因其复杂的结构及其带来的合成挑战而受到研究。它作为开发新的合成方法的模型化合物。
生物学: 波兰碱的生物活性因其结构与其他具有生物活性的生物碱相似而引起兴趣。
作用机制
波兰碱的作用机制尚不清楚。据信它通过与特定分子靶标和途径的相互作用发挥其作用。 需要进一步研究以阐明波兰碱发挥其生物学效应的确切机制 .
相似化合物的比较
波兰碱在结构上与石松碱类似,但并非该家族的成员。类似的化合物包括:
石松碱: 含有叔胺的代表性分子。
石杉碱甲: 含有伯胺。
氯胺酮: 含有仲胺。
MK-801: 另一个含有仲胺的化合物。
毒蛙碱 283A: 含有仲胺.
波兰碱的独特性在于其双叔胺结构,这带来了重大的合成挑战,使其有别于其他类似的化合物。
属性
IUPAC Name |
(1S,4R,7S,9R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-14-8-3-10-15-9-2-4-13(16(14)15)6-5-12(14)7-11-15/h5-6,12-13H,2-4,7-11H2,1H3/t12-,13-,14+,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWOUJYNFPKTLH-XQLPTFJDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC34N1C(CCC3)C=CC2CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]34N1[C@@H](CCC3)C=C[C@H]2CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is porantherine and where is it found?
A1: this compound is a complex alkaloid primarily isolated from the plant Poranthera corymbosa, a member of the Euphorbiaceae family. []
Q2: What other alkaloids are found alongside this compound in Poranthera corymbosa?
A2: Besides this compound (1), Poranthera corymbosa contains several related alkaloids, including: porantheridine (2), poranthericine (3), O-acetylporanthericine (4), porantherilidine (9), and porantheriline (8). The structures of these alkaloids have been determined through X-ray crystallography. [] Additionally, hydrolysis of porantheriline (8) yields an alcohol (7). []
Q3: What is known about the absolute structure of this compound?
A3: Research has elucidated the absolute structure of this compound. []
Q4: Have there been any successful total syntheses of this compound?
A4: Yes, several research groups have accomplished the total synthesis of (±)-porantherine. [, , , , ] These syntheses provide valuable insights into the structure and potential applications of this complex alkaloid.
Q5: How does the structure of poranthericine relate to its reactivity?
A5: Poranthericine (3) and its related alcohol (7) are considered epimers at the C1 carbon. This difference in stereochemistry influences their reactivity. Poranthericine (3) is proposed to have a Clβ-axial ethyl substituent, while alcohol (7) has a Clα-equatorial ethyl group. Oxidation of both poranthericine (3) and alcohol (7) interestingly yields the same ketone (6). This is thought to occur through epimerization of the initial oxidation product (5) formed from poranthericine (3). Furthermore, reduction of ketone (6) exclusively produces alcohol (7). []
Q6: What are the potential applications of aza-annulation strategies in alkaloid synthesis, and how does this relate to this compound?
A6: Aza-annulation reactions are highly valuable in the synthesis of nitrogen-containing natural products like alkaloids. [] These reactions offer efficient ways to construct nitrogen-containing rings, which are common structural motifs in many alkaloids, including this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
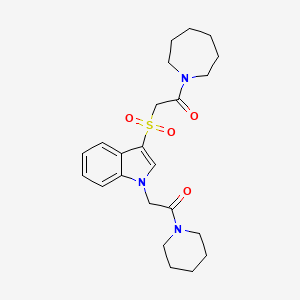
![diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine](/img/structure/B2928489.png)
![8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928490.png)
![3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2928492.png)

![[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2928498.png)
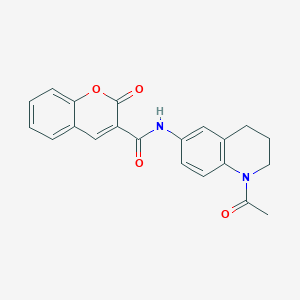
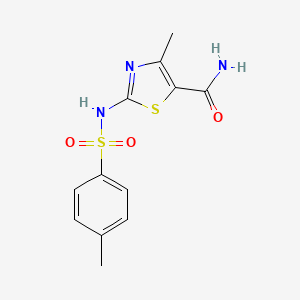
![4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2928503.png)
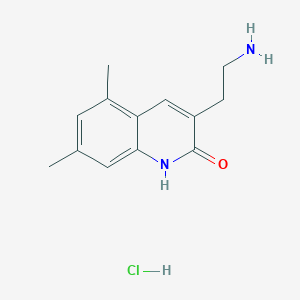
![5-bromo-2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2928505.png)
![2,4-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928507.png)

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2928510.png)
